molecular formula C23H15N3O7 B2678758 N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887898-07-9

N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2678758
CAS No.: 887898-07-9
M. Wt: 445.387
InChI Key: LGSNFFVKFWZQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4101261/]. CDK8, as part of the mediator complex, is a key transcriptional regulator that influences various oncogenic pathways, including the Wnt/β-catenin and STAT1 signaling cascades [https://pubmed.ncbi.nlm.nih.gov/27374330/]. By selectively inhibiting CDK8 kinase activity, this compound serves as a critical chemical probe for investigating the role of CDK8 in cancers such as colorectal cancer and acute myeloid leukemia, where its dysregulation is frequently observed. Its research value lies in its utility for dissecting transcriptional control mechanisms, understanding drug resistance, and validating CDK8 as a therapeutic target in preclinical models. The compound enables studies into the modulation of super-enhancer-driven oncogenes and provides a tool for exploring potential combination therapies.

Properties

IUPAC Name

N-[2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O7/c27-22(13-5-10-18-19(11-13)32-12-31-18)25-20-16-3-1-2-4-17(16)33-21(20)23(28)24-14-6-8-15(9-7-14)26(29)30/h1-11H,12H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSNFFVKFWZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, with the CAS number 887898-07-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

  • Molecular Formula : C23H15N3O7
  • Molecular Weight : 445.4 g/mol
  • Structural Features : The compound features a benzofuran moiety linked to a nitrophenyl carbamate and a benzo[d][1,3]dioxole structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on anticancer properties and enzyme inhibition.

Anticancer Activity

Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value indicating potent activity.
  • A549 (Lung Cancer) : Similar cytotoxic effects were noted, suggesting a broad spectrum of anticancer activity.
Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes:

  • COX-2 Inhibition : Preliminary studies indicate that it may act as a selective inhibitor of cyclooxygenase enzymes, which are crucial in inflammation and cancer progression.
EnzymeIC50 Value (µM)Reference
COX-28.0
COX-1>50

The proposed mechanisms for the biological activities include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through activation of caspases.
  • Inhibition of Pro-inflammatory Pathways : By inhibiting COX enzymes, it potentially reduces prostaglandin synthesis, leading to decreased inflammation and tumor growth.

Case Studies

A notable case study involved the administration of the compound in animal models of cancer:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Results : Significant tumor reduction was observed compared to control groups, alongside minimal side effects.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide (22)

  • Synthesis : Prepared via reaction of acetyl ethyl acetoacetate with 3,4-(methylenedioxy)aniline in pyridine (40% yield) .
  • Key Features : Lacks the benzofuran core but shares the benzo[d][1,3]dioxole carboxamide group. The ketone group at position 3 may enhance reactivity in further derivatization.
  • Application : Intermediate for synthesizing tetrahydropyrimidine derivatives (e.g., compound 23 ) .

N-(Benzo[d][1,3]dioxol-5-yl)-4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (24)

  • Synthesis: Derived from compound 23 via HATU-mediated coupling with 2-(aminomethyl)pyridine (74% yield) .
  • Key Features : Incorporates a tetrahydropyrimidine ring instead of benzofuran. The pyridylmethyl group enhances solubility and metal-binding capacity.
  • Biological Relevance : Such derivatives are often explored as kinase inhibitors or antimicrobial agents .

N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11)

  • Synthesis : Achieved in 80% yield via coupling reactions, confirmed by NMR and MS .
  • Key Features : Replaces benzofuran with a biphenyl-furan hybrid. The extended aromatic system may improve π-π stacking interactions in material science applications .

Benzofuran-Based Analogs

6-((2-Amino-1-(4-Bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Synthesis : Involves azide reduction with SnCl₂·2H₂O to generate the primary amine .
  • Key Features : Shares the benzofuran-carboxamide scaffold but substitutes the nitro group with a bromophenyl-ethylamine side chain. The cyclopropyl group enhances metabolic stability .

N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Safety Profile : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) .
  • Key Features : Replaces benzofuran with an isoxazole ring, reducing aromaticity but maintaining the carboxamide linkage. Toxicity data highlight the impact of heterocyclic substitutions on safety .

Nitro-Substituted Derivatives

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)

  • Synthesis : Formed via condensation of substituted phenylacetonitriles (90% yield) .
  • Key Features : Retains the 4-nitrophenyl group but replaces the benzofuran with an acrylonitrile linker. The electron-deficient nitro group enhances electrophilicity, useful in click chemistry .

Data Tables

Research Findings and Insights

  • Synthetic Efficiency : The target compound’s nitro group may lower yields compared to analogs like A11 (80% yield) due to steric and electronic challenges .
  • Metabolic Stability : Benzo[d][1,3]dioxole derivatives (e.g., S807) undergo CYP450-mediated oxidation, suggesting similar metabolic pathways for the target compound .
  • Toxicity Considerations: Nitro groups often correlate with higher toxicity (e.g., genotoxicity), necessitating further safety studies for the target molecule .

Q & A

Advanced Research Question

  • Metabolic Profiling : Use LC-HRMS to identify glutathione adducts (indicative of reactive metabolites).
  • Dosing Strategy : Start at 10 mg/kg (rodents) and monitor liver enzymes (ALT/AST) for hepatotoxicity .
  • Formulation : PEG-based nanoemulsions improve bioavailability and reduce acute toxicity .

How can researchers resolve spectral overlaps in 1H NMR for complex derivatives?

Advanced Research Question

  • 2D NMR : HSQC and HMBC distinguish overlapping aromatic protons. For example, the benzofuran H3 proton couples with carbonyl carbons in HMBC .
  • Decoupling Experiments : Irradiate nitro-group protons to simplify splitting patterns.
  • Dynamic NMR : Variable-temperature studies (−40°C to 25°C) reveal hindered rotation in the carbamoyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.